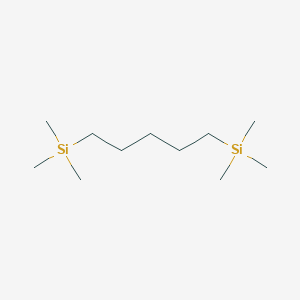
Bis(2-Hydroxyethyl)Sebacate
説明
Bis(2-Hydroxyethyl)Sebacate (BHES) is a chemical compound that belongs to the class of sebacate esters. BHES is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. BHES has been widely used in different fields, including the pharmaceutical industry, cosmetics, and polymer science. BHES is known for its excellent properties, such as biocompatibility, low toxicity, and high stability, which make it an attractive compound for various applications.
作用機序
The mechanism of action of Bis(2-Hydroxyethyl)Sebacate is not fully understood, but it is believed to involve the formation of hydrogen bonds with the surrounding molecules. Bis(2-Hydroxyethyl)Sebacate can form hydrogen bonds with water molecules, which can alter the properties of the surrounding environment and affect the behavior of other molecules. Bis(2-Hydroxyethyl)Sebacate can also interact with other molecules, such as proteins and lipids, through hydrogen bonding and hydrophobic interactions, which can affect their structure and function.
Biochemical and Physiological Effects:
Bis(2-Hydroxyethyl)Sebacate has been shown to have low toxicity and biocompatibility, which makes it suitable for various biomedical applications. Bis(2-Hydroxyethyl)Sebacate has been tested for its cytotoxicity and genotoxicity, and it has been found to be safe for use in vitro and in vivo. Bis(2-Hydroxyethyl)Sebacate has also been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases, such as cancer and cardiovascular diseases.
実験室実験の利点と制限
Bis(2-Hydroxyethyl)Sebacate has several advantages for use in laboratory experiments. Bis(2-Hydroxyethyl)Sebacate is a stable and reproducible compound that can be easily synthesized and purified. Bis(2-Hydroxyethyl)Sebacate has low toxicity and is biocompatible, which makes it suitable for use in cell culture and animal studies. However, Bis(2-Hydroxyethyl)Sebacate has some limitations, such as its high viscosity, which can affect its handling and mixing with other compounds. Bis(2-Hydroxyethyl)Sebacate can also form aggregates at high concentrations, which can affect its properties and behavior.
将来の方向性
Bis(2-Hydroxyethyl)Sebacate has a wide range of potential applications in various scientific fields, and there are several future directions for research. One direction is to investigate the use of Bis(2-Hydroxyethyl)Sebacate as a drug carrier for the delivery of hydrophobic drugs. Bis(2-Hydroxyethyl)Sebacate can form stable micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. Another direction is to explore the use of Bis(2-Hydroxyethyl)Sebacate as a plasticizer for the preparation of polymeric materials for tissue engineering and drug delivery applications. Bis(2-Hydroxyethyl)Sebacate can improve the mechanical properties and biocompatibility of polymeric materials, which can enhance their performance in vivo. Finally, further studies are needed to understand the mechanism of action of Bis(2-Hydroxyethyl)Sebacate and its interactions with other molecules, which can provide insights into its properties and behavior.
科学的研究の応用
Bis(2-Hydroxyethyl)Sebacate has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, Bis(2-Hydroxyethyl)Sebacate has been used as a drug carrier for the delivery of hydrophobic drugs. Bis(2-Hydroxyethyl)Sebacate can form stable micelles in water, which can encapsulate hydrophobic drugs and improve their solubility and bioavailability. Bis(2-Hydroxyethyl)Sebacate has also been used as a plasticizer for the preparation of polymeric materials, such as poly(lactic acid) and poly(ε-caprolactone), which are used for tissue engineering and drug delivery applications.
特性
CAS番号 |
17200-46-3 |
|---|---|
製品名 |
Bis(2-Hydroxyethyl)Sebacate |
分子式 |
C14H26O6 |
分子量 |
290.35 g/mol |
IUPAC名 |
bis(2-hydroxyethyl) decanedioate |
InChI |
InChI=1S/C14H26O6/c15-9-11-19-13(17)7-5-3-1-2-4-6-8-14(18)20-12-10-16/h15-16H,1-12H2 |
InChIキー |
HPGPXNBJMFJCTM-UHFFFAOYSA-N |
SMILES |
C(CCCCC(=O)OCCO)CCCC(=O)OCCO |
正規SMILES |
C(CCCCC(=O)OCCO)CCCC(=O)OCCO |
同義語 |
Decanedioic acid bis(2-hydroxyethyl) ester |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

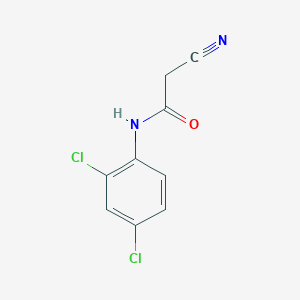
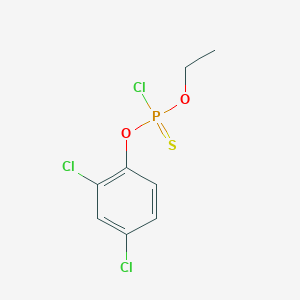

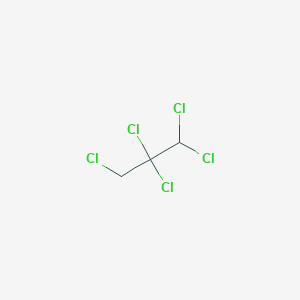
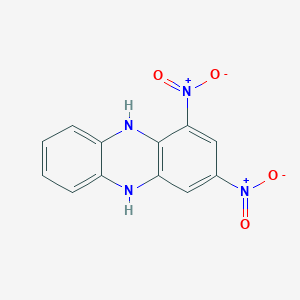
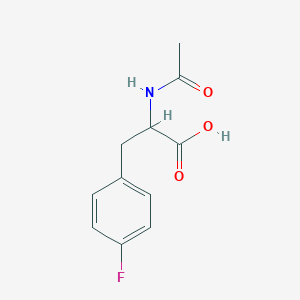
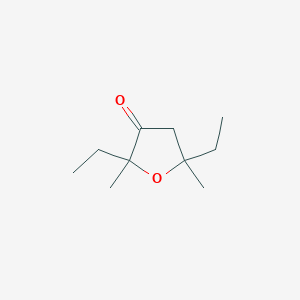
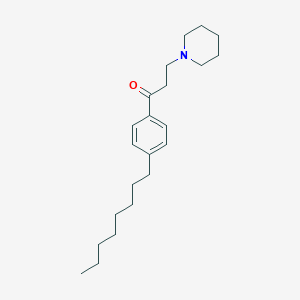
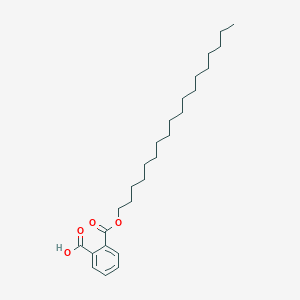

![9,10-Anthracenedione, 1-amino-2-[4-[(hexahydro-2-oxo-1H-azepin-1-yl)methyl]phenoxy]-4-hydroxy-](/img/structure/B100396.png)
